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Diethyl(trimethylsilylmethyl)malonate: A Technical Guide for Researchers

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Compound of Interest

Compound Name:

DIETHYL(TRIMETHYLSILYLMET

HYL)MALONATE

Cat. No.: B100812

CAS Number: 17962-38-8[1]

Molecular Formula: C11H22O4Si[1]

Structure:

Overview

Diethyl(trimethylsilylmethyl)malonate is a substituted diethyl malonate derivative incorporating a trimethylsilyl group. This modification offers unique synthetic advantages, particularly in the context of drug discovery and development. The presence of the silicon atom can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, making it a valuable building block for creating novel therapeutic agents. This guide provides an in-depth overview of its properties, synthesis, and potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **Diethyl(trimethylsilylmethyl)malonate** and its parent compound, diethyl malonate, for comparative purposes.



Property	Diethyl(trimethylsilylmethy l)malonate	Diethyl malonate
Molecular Weight	246.38 g/mol [1]	160.17 g/mol [2]
Boiling Point	Not readily available	199 °C[2][3]
Density	Not readily available	1.055 g/cm³ at 20 °C[2][3]
Refractive Index	Not readily available	1.413-1.415 at 20 °C[2][3]
¹ H NMR	Predicted shifts available	δ (ppm): 1.28 (t, 6H), 3.35 (s, 2H), 4.21 (q, 4H)[4]
¹³ C NMR	Predicted shifts available	δ (ppm): 13.9, 41.5, 61.2, 166.8[5]

Experimental Protocols Synthesis of Diethyl(trimethylsilylmethyl)malonate

The synthesis of **Diethyl(trimethylsilylmethyl)malonate** is typically achieved through the alkylation of diethyl malonate with a suitable trimethylsilylmethyl halide, such as chloromethyltrimethylsilane. This reaction is a classic example of malonic ester synthesis.

Materials:

- Diethyl malonate
- Sodium ethoxide (NaOEt) or another suitable base (e.g., potassium carbonate)
- Chloromethyltrimethylsilane
- Anhydrous ethanol or another suitable solvent (e.g., THF, DMF)
- · Diethyl ether or other extraction solvent
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate or sodium sulfate



Procedure:

- Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature. The mixture is then stirred for a specified time (e.g., 1 hour) to ensure the complete formation of the diethyl malonate enolate.[6]
- Alkylation: To the solution of the enolate, add chloromethyltrimethylsilane dropwise. The reaction mixture is then heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or GC).[6][7]
- Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
 The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted several times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure **Diethyl(trimethylsilylmethyl)malonate**.

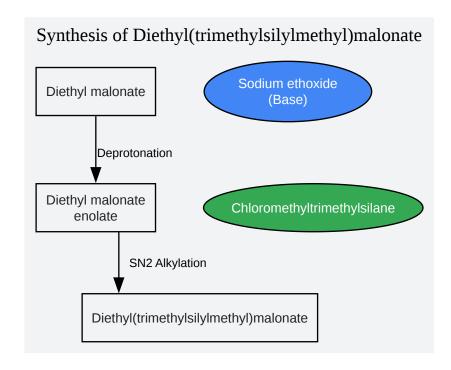
Applications in Drug Development

Substituted malonic esters are versatile precursors for the synthesis of a wide range of pharmaceuticals, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants.[8] The introduction of a trimethylsilylmethyl group can be a strategic approach to modify the pharmacokinetic and pharmacodynamic properties of these drug classes.

A significant area of application is in the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are used to treat epilepsy, neuropathic pain, and anxiety disorders.[9][10] **Diethyl(trimethylsilylmethyl)malonate** can serve as a key intermediate in the synthesis of novel, silicon-containing GABA analogs, potentially leading to drugs with improved efficacy and safety profiles.

Visualizations Synthetic Workflow



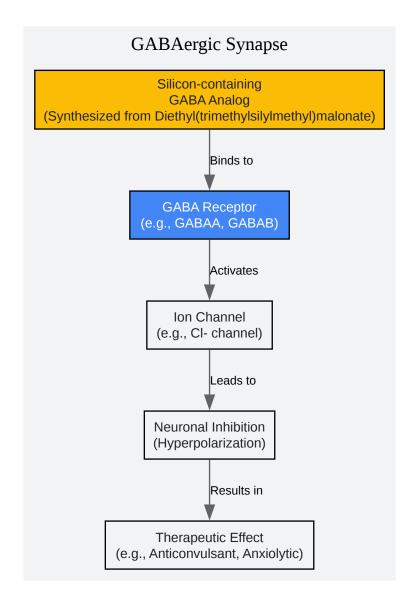


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Caption: Synthetic pathway for **Diethyl(trimethylsilylmethyl)malonate**.

Potential Signaling Pathway Involvement





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Caption: Hypothetical mechanism of action for a GABA analog.

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